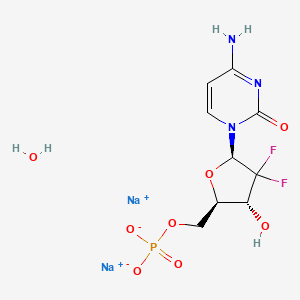
2-amino-2H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2H-acridin-9-one is a fluorescent aromatic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is known for its primary amine group, which reacts with aldehyde groups at the reducing end of carbohydrates, making it a valuable fluorophore in various scientific applications .
Preparation Methods
The synthesis of 2-amino-2H-acridin-9-one typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . This method yields acridone derivatives, including this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Substitution: The primary amine group allows for substitution reactions with various electrophiles, forming substituted acridone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
2-amino-2H-acridin-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-2H-acridin-9-one involves its ability to intercalate into double-stranded DNA, disrupting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure . The compound’s molecular targets include DNA and enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
2-amino-2H-acridin-9-one is unique due to its strong fluorescent properties and ability to intercalate into DNA. Similar compounds include:
Acridine: Known for its rigid structure and high thermal stability.
Acriflavine: Used as an antibacterial agent and disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
These compounds share the acridine core structure but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-2H-acridin-9-one |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H,14H2 |
InChI Key |
BBZJZHVFGSXNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)


![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)




